1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a tetrazole ring linked to a piperazine moiety via a methyl group, with an ethanone substituent. The p-tolyl group (para-methylphenyl) on the tetrazole ring contributes to its lipophilicity and electronic properties, which may influence biological activity and pharmacokinetics .
Properties
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-12-3-5-14(6-4-12)21-15(16-17-18-21)11-19-7-9-20(10-8-19)13(2)22/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKHTZCVYXIWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone primarily targets the Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity. This interaction results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity. These changes lead to a loss of cell viability, particularly in human estrogen-receptor-positive breast cancer cells.
Biochemical Pathways
The compound affects the PARP pathway, which is involved in the repair of DNA single-strand breaks. By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This is particularly effective in cancer cells, which have a high rate of DNA replication and are thus more susceptible to DNA damage.
Pharmacokinetics
The compound’s effectiveness against human breast cancer cells suggests that it has sufficient bioavailability to reach its target in the body.
Result of Action
The result of the compound’s action is a significant reduction in the viability of human breast cancer cells. Specifically, the compound was found to have an IC50 value of 18 µM, indicating that it can reduce cell viability by 50% at this concentration. This is achieved through the compound’s inhibition of PARP, leading to increased DNA damage and cell death.
Biological Activity
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperazine ring and a tetrazole moiety, which are known for their diverse biological effects. This article reviews the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N6O, with a molecular weight of approximately 368.44 g/mol. The presence of the p-tolyl group and the tetrazole ring significantly influences its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6O |
| Molecular Weight | 368.44 g/mol |
| Structure Features | Piperazine, Tetrazole |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antitumor Activity:
Studies have shown that derivatives containing the tetrazole and piperazine frameworks can act as GABA receptor agonists and display potential antitumor properties. For instance, methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has been identified as a promising candidate in cancer research due to its ability to inhibit cell proliferation in various cancer cell lines .
Inhibition of PARP1 Activity:
Compounds related to this structure have been tested for their ability to inhibit PARP1, an enzyme involved in DNA repair mechanisms. In vitro studies demonstrated that certain analogs inhibited PARP1 activity significantly at varying concentrations, suggesting potential applications in cancer therapy .
Antimicrobial Properties:
The presence of the piperazine ring is associated with antimicrobial activities against various pathogens. Research has indicated that similar compounds can destabilize microtubules, leading to effective antimicrobial action .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of piperazine derivatives, including those with tetrazole substitutions. The results showed that compounds exhibited IC50 values in low micromolar ranges against different cancer cell lines, indicating potent antitumor activity .
Case Study 2: PARP Inhibition
In another investigation focusing on the inhibition of PARP enzymes, compounds structurally related to this compound were assessed for their inhibitory effects. The results highlighted significant inhibition rates at concentrations as low as 0.01 µM, showcasing their potential for use in therapeutic strategies targeting DNA repair pathways .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as receptors or enzymes. For example:
- GABA Receptor Interaction: Compounds with similar structures have been shown to act as agonists at GABA receptors, influencing neurotransmission and potentially providing anxiolytic effects.
- PARP Inhibition: By inhibiting PARP enzymes, these compounds may interfere with cancer cell survival mechanisms, making them suitable candidates for combination therapies in oncology.
Comparison with Similar Compounds
Key Structural Features :
- Piperazine Linkage : The piperazine ring introduces conformational flexibility and basicity, facilitating interactions with biological targets.
- Ethanone Group: The ketone functionality may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.
Comparison with Structurally Similar Compounds
Piperazine vs. Piperidine Derivatives
A critical structural distinction lies in the nitrogen-containing heterocycle. For example:
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones (e.g., compounds 13a–g in –5) feature a piperazine ring, which allows for allylation (e.g., 2-(4-allylpiperazin-1-yl) derivatives) to modulate steric and electronic properties . Allyl-substituted derivatives exhibit enhanced antimicrobial activity compared to unmodified piperazines, likely due to increased lipophilicity .
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (e.g., compounds 22–28 in ) replace piperazine with piperidine, reducing the number of hydrogen-bond donors. This modification often decreases solubility but may improve membrane permeability .
Table 1 : Comparison of Piperazine and Piperidine Derivatives
Substituent Effects on the Tetrazole Ring
The aryl group on the tetrazole significantly impacts activity:
- Electron-Withdrawing Groups (EWGs) : Derivatives with 4-fluorophenyl (e.g., CAS 1040650-98-3, ) or 4-trifluoromethylphenyl (e.g., 7f in ) substituents exhibit enhanced antimicrobial and antifungal activity due to increased electrophilicity and metabolic stability .
- Electron-Donating Groups (EDGs) : The p-tolyl group in the target compound provides moderate lipophilicity but may reduce target affinity compared to EWGs. However, it balances solubility and membrane penetration .
Table 2 : Substituent Effects on Tetrazole Derivatives
Linker Modifications
The ethanone linker can be replaced with sulfur-containing groups:
Metal Complexes and Azo Derivatives
Metal complexes of tetrazole-piperazine hybrids (e.g., APEHQ in ) demonstrate enhanced antifungal activity compared to ligands alone, likely due to increased coordination with biological targets .
Q & A
Q. What are the established synthetic routes for 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and how are intermediates purified?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
- Step 2: Alkylation of the tetrazole nitrogen with a p-tolyl group using a Suzuki-Miyaura coupling or nucleophilic substitution, depending on precursor availability .
- Step 3: Piperazine functionalization via reductive amination or alkylation. For example, coupling 1-(p-tolyl)-1H-tetrazol-5-yl)methyl chloride with piperazine in DMF at 80°C .
- Step 4: Acetylation of the piperazine nitrogen using acetyl chloride in dichloromethane .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed for intermediates. Final compound purity (>95%) is confirmed via HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (positive mode) provides exact mass (e.g., [M+H]+ at m/z 369.1582) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELX-2018 ) resolves bond lengths and angles, particularly for the tetrazole-piperazine linkage .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Cell Viability Assays: MTT or ATP-lite assays in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
- Data Validation: Triplicate experiments with statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .
Advanced Research Questions
Q. How can synthetic yields be improved for sterically hindered intermediates?
Methodological Answer:
Q. How do structural modifications (e.g., sulfonyl or trifluoromethyl groups) impact pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Insights:
- Methodology:
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
Methodological Answer:
- Common Issues:
- Mitigation Strategies:
Q. How should researchers address contradictory data in solubility and bioavailability studies?
Methodological Answer:
- Contradiction Example: A compound shows high solubility in DMSO but poor aqueous solubility.
- Resolution Steps:
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tetrazole-p-tolyl | NaN3, HCl, 80°C, 12h | 65 | 92% |
| Piperazine-acetyl | AcCl, DCM, RT, 2h | 78 | 95% |
Q. Table 2: Biological Activity of Derivatives
| Derivative | Target Enzyme IC50 (µM) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 7n (Sulfonyl) | 0.8 | 3.2 | 0.12 |
| 7r (Trifluoromethyl) | 1.5 | 4.1 | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
